

Application Notes and Protocols: 4-(Methylamino)benzoic Acid as a Pharmaceutical Intermediate

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Compound of Interest

Compound Name: **4-(Methylamino)benzoic acid**

Cat. No.: **B118877**

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Introduction

4-(Methylamino)benzoic acid is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds.^[1] Its structure, featuring a secondary amine and a carboxylic acid on a benzene ring, allows for diverse chemical modifications, making it a valuable starting material for creating complex molecular architectures. This document provides detailed application notes and protocols for the use of **4-(Methylamino)benzoic acid** and its derivatives as pharmaceutical intermediates, with a focus on their application in the synthesis of targeted cancer therapies.

Core Applications in Drug Synthesis

The primary application of **4-(Methylamino)benzoic acid** and its structural analogs in pharmaceuticals is in the synthesis of kinase inhibitors. The benzamide moiety derived from this intermediate is a key structural feature in several approved drugs that target signaling pathways involved in cancer cell proliferation and angiogenesis.

Key Pharmaceutical Products

Two prominent examples of drugs synthesized using intermediates structurally related to **4-(Methylamino)benzoic acid** are Axitinib and Pazopanib. Both are potent tyrosine kinase

inhibitors used in the treatment of advanced renal cell carcinoma (RCC) and other cancers.[\[2\]](#)
[\[3\]](#)

- Axitinib: A selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[\[4\]](#)
- Pazopanib: A multi-targeted kinase inhibitor that targets VEGFR-1, -2, and -3, platelet-derived growth factor receptors (PDGFR- α and - β), and c-Kit.[\[5\]](#)[\[6\]](#)

Data Presentation

Table 1: In Vitro Inhibitory Activity of Axitinib and Pazopanib

The following table summarizes the half-maximal inhibitory concentrations (IC_{50}) of Axitinib and Pazopanib against various tyrosine kinases, demonstrating their potency and selectivity.

Kinase Target	Axitinib IC_{50} (nM)	Pazopanib IC_{50} (nM)
VEGFR-1 (Flt-1)	0.1 [7]	10 [1] [8]
VEGFR-2 (KDR/Flk-1)	0.2 [7]	30 [1] [8]
VEGFR-3 (Flt-4)	0.1-0.3 [7]	47 [1] [8]
PDGFR β	1.6 [7]	81 [8]
c-Kit	1.7 [7]	74 [6]
FGFR1	-	140 [6]
FGFR3	-	130 [8]

Table 2: Clinical Efficacy of Axitinib and Pazopanib in Advanced Renal Cell Carcinoma (RCC)

This table presents key efficacy data from clinical trials of Axitinib and Pazopanib in patients with advanced RCC.

Clinical Endpoint	Axitinib	Pazopanib
Progression-Free Survival (PFS)		
vs. Sorafenib (2nd-line)	6.7 months (vs. 4.7 months)[9]	-
vs. Placebo (Treatment-naïve)	-	11.1 months (vs. 2.8 months) [10][11]
vs. Placebo (Cytokine-pretreated)	-	7.4 months (vs. 4.2 months) [10][11]
Objective Response Rate (ORR)		
vs. Sorafenib (2nd-line)	19.4% (vs. 9.4%)[9]	-
vs. Placebo	-	30% (vs. 3%)[10]
Phase II (Treatment-naïve & pretreated)	-	35%[12]

Experimental Protocols

The following protocols provide methodologies for the synthesis of key intermediates and a representative final drug product.

Protocol 1: Synthesis of 2-Mercapto-N-methylbenzamide (A Key Intermediate for Axitinib)

This protocol describes a plausible synthetic route for 2-mercaptop-N-methylbenzamide, a crucial intermediate in the synthesis of Axitinib. While a direct synthesis from **4-(Methylamino)benzoic acid** is not prominently documented, a multi-step synthesis starting from a related benzoic acid derivative is outlined below, based on established organic chemistry principles.

Step 1: Synthesis of 2-Hydroxy-N-methylbenzamide

- To a solution of 2-hydroxybenzoic acid (1 eq.) in a suitable solvent such as dichloromethane, add oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
- Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases.
- Remove the solvent under reduced pressure to obtain the crude 2-hydroxybenzoyl chloride.
- Dissolve the crude acid chloride in dichloromethane and add it dropwise to a solution of methylamine (2 eq.) in dichloromethane at 0 °C.
- Stir the reaction mixture at room temperature for 1 hour.
- Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-hydroxy-N-methylbenzamide.

Step 2: Synthesis of 2-Mercapto-N-methylbenzamide

- Dissolve 2-hydroxy-N-methylbenzamide (1 eq.) in tetrahydrofuran (THF).[13]
- Slowly add dimethylaminothioformyl chloride (1.2 eq.) and triethylenediamine (1.4 eq.).[13]
- Maintain the reaction temperature at 40 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).[13]
- Upon completion, add ethyl acetate and purified water (3:1 v/v).[13]
- Separate the organic layer and concentrate it under reduced pressure to obtain 2-mercaptopo-N-methylbenzamide.[13]
- The product can be further purified by column chromatography. A reported yield for a similar process is 97.2% with a purity of 99.95% by HPLC.[13]

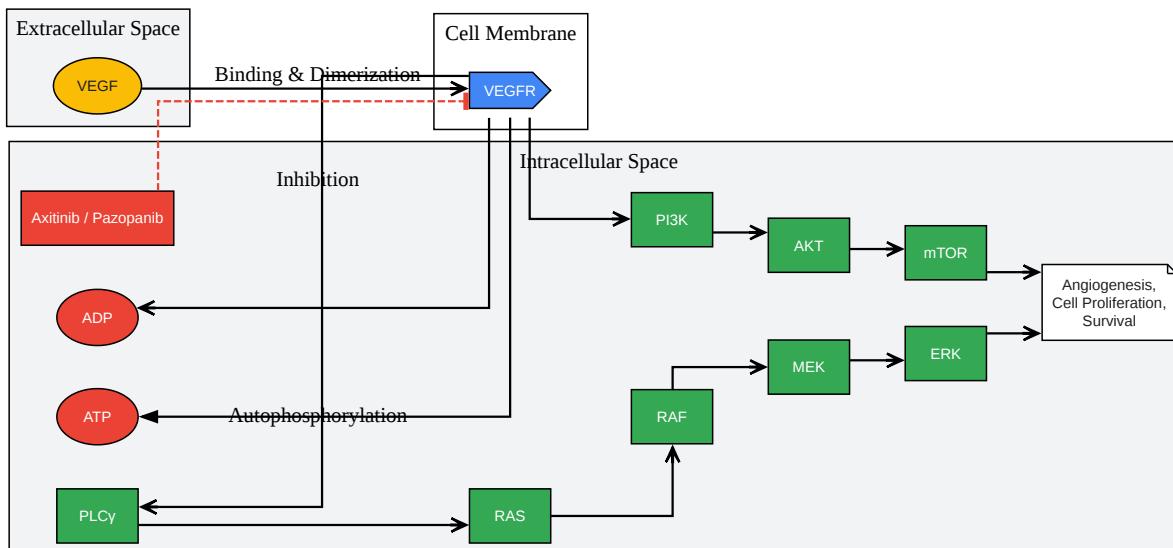
Protocol 2: Synthesis of Axitinib from 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide

This protocol outlines the final steps in a common synthetic route to Axitinib.

- Combine 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide (1 eq.), palladium diacetate (0.1 eq.), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.2 eq.), and cesium carbonate (2 eq.) in 1,4-dioxane.
- Add 2-vinylpyridine (1.5 eq.) to the mixture.
- Heat the reaction mixture at 80-100 °C under an inert atmosphere for 12-24 hours, monitoring by TLC or HPLC.
- After completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford Axitinib.

Visualizations

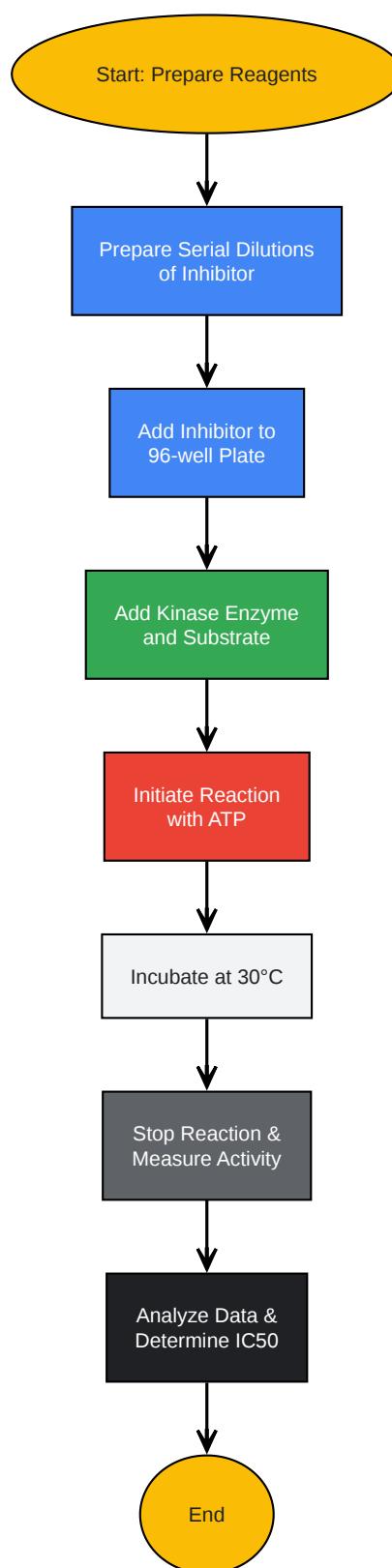
VEGFR Signaling Pathway and Inhibition by Axitinib/Pazopanib



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Caption: Simplified VEGFR signaling pathway and points of inhibition by Axitinib and Pazopanib.

Experimental Workflow for Kinase Inhibition Assay



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Caption: General experimental workflow for an in vitro kinase inhibition assay.

Conclusion

4-(Methylamino)benzoic acid and its derivatives are indispensable intermediates in the synthesis of modern targeted pharmaceuticals. The ability to functionalize both the amino and carboxylic acid groups provides a versatile platform for the construction of complex molecules with significant therapeutic potential. The protocols and data presented here offer a foundational resource for researchers engaged in the discovery and development of novel kinase inhibitors and other therapeutic agents.

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